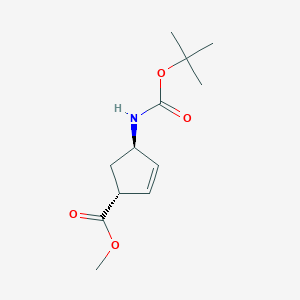

trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester

Vue d'ensemble

Description

Trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester: is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and facilitates various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester typically involves the following steps:

Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Boc protecting group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques

Activité Biologique

Trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester, also known as (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid methyl ester, is a significant compound in medicinal chemistry. Its unique structure and functional groups make it an essential building block for synthesizing various bioactive molecules, particularly enzyme inhibitors that target pathways involved in cancer and other diseases characterized by abnormal cell proliferation.

Structural Properties and Synthesis

The compound features a cyclopentene ring which enhances its bioavailability and allows for further functionalization. The synthesis of this compound typically involves the controlled reactions of N-Boc-(−)-amino acid methyl ester, followed by selective hydrolysis to isolate the desired trans isomer using enzymes such as Candida rugosa lipase . This enzymatic process is crucial for achieving high purity and selectivity in the final product.

Enzyme Inhibition

This compound has shown potential as an inhibitor of E1 activating enzymes, which are vital in regulating cellular growth and proliferation. These enzymes are implicated in cancer biology, making this compound a promising candidate for therapeutic development. The structural characteristics of the cyclopentene moiety contribute to its inhibitory activity by providing specific steric and electronic properties that enhance binding affinity to enzyme active sites .

Case Studies and Research Findings

- E1 Activating Enzyme Inhibition :

- Therapeutic Potential :

-

Functionalization and Drug Development :

- The ability to introduce diverse pharmacophores through further functionalization of this compound has led to the discovery of new drug candidates with improved biological activity. This versatility is particularly valuable in combinatorial chemistry approaches aimed at developing novel therapeutics .

Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits E1 activating enzymes involved in cancer biology |

| Therapeutic Applications | Potential treatment for various cancers |

| Functionalization Potential | Allows introduction of diverse pharmacophores |

| Selectivity Optimization | Ongoing research aims to enhance selectivity and minimize toxicity |

Future Directions

The future research trajectory for this compound includes:

- Exploring its efficacy against a broader range of diseases linked to abnormal cell proliferation.

- Developing new synthetic routes that could lead to compounds with enhanced biological activity.

- Investigating the compound's role in combinatorial chemistry strategies to discover new therapeutic classes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Enzyme Inhibition

The compound is primarily utilized in the synthesis of enzyme inhibitors targeting E1 activating enzymes, which play a crucial role in cancer biology by regulating cell proliferation. The cyclopentene structure enhances the compound's bioavailability and allows for functionalization, making it suitable for the development of diverse pharmacophores. For instance, derivatives synthesized from trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester have shown promise as E1 activating enzyme inhibitors .

Synthesis of Bioactive Molecules

this compound serves as a precursor for various complex structures with biological activity. One notable synthesis involves the reaction of this compound with pyrimidine derivatives to produce 4-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol derivatives, which have been identified as potential therapeutic agents against cancer .

Case Study 1: Development of E1 Activating Enzyme Inhibitors

Recent studies have highlighted the synthesis of specific derivatives that inhibit E1 activating enzymes. The process involves:

- Reagents : this compound and pyrimidine derivatives.

- Conditions : Basic conditions followed by cyclization.

The resulting compounds exhibited significant inhibitory activity against E1 enzymes, suggesting their potential use in cancer therapeutics .

Case Study 2: Selective Hydrolysis and Purification

A critical aspect of utilizing this compound is its selective hydrolysis to isolate the desired trans isomer. Research demonstrated that Candida rugosa lipase was effective in selectively hydrolyzing diastereomeric esters to yield high-purity trans isomers. This process involved:

- Enzyme Screening : Five different lipases were tested for their hydrolytic efficiency.

- Yield and Purity : The selective hydrolysis resulted in a high yield of the desired product, confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis .

Propriétés

IUPAC Name |

methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDTKMTZPXEAZ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.